molecular formula C19H18N2O6S B12203072 2-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-[2-hydroxy-2-(4-hyd roxyphenyl)ethyl]-N-methylacetamide

2-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-[2-hydroxy-2-(4-hyd roxyphenyl)ethyl]-N-methylacetamide

Cat. No.: B12203072
M. Wt: 402.4 g/mol
InChI Key: CFQWXFOTHYTNGY-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolidinone derivative featuring a 2-furylmethylene substituent at the 5-position of the thiazolidinone ring and a substituted acetamide side chain. The thiazolidinone core is a well-studied pharmacophore associated with diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties . The acetamide moiety is modified with a hydroxy-substituted phenethyl group, which may enhance solubility and target specificity.

Properties

Molecular Formula

C19H18N2O6S

Molecular Weight

402.4 g/mol

IUPAC Name

2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

InChI

InChI=1S/C19H18N2O6S/c1-20(10-15(23)12-4-6-13(22)7-5-12)17(24)11-21-18(25)16(28-19(21)26)9-14-3-2-8-27-14/h2-9,15,22-23H,10-11H2,1H3/b16-9-

InChI Key

CFQWXFOTHYTNGY-SXGWCWSVSA-N

Isomeric SMILES

CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=O

Canonical SMILES

CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.

    Introduction of the Furylmethylene Group: The furylmethylene group is introduced through a condensation reaction with a furan derivative.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached via a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Step 1: Thiazolidinone Ring Formation

The thiazolidinone core is synthesized via cyclocondensation of thiourea derivatives with α-haloacetates. For example:

  • Reactants : Thiourea + ethyl bromoacetate → 2,4-dioxo-thiazolidine intermediate.

  • Conditions : Reflux in ethanol with a base (e.g., K₂CO₃).

Step 3: Amide Coupling

The final acetamide side chain is attached through a nucleophilic substitution or coupling reaction:

  • Reactants : Thiazolidinone intermediate + N-methyl-2-hydroxy-2-(4-hydroxyphenyl)ethylamine → Target compound.

  • Conditions : HATU/DIPEA in DMF at room temperature.

Thiazolidinone Core

  • Nucleophilic Substitution : The sulfur atom in the thiazolidinone ring participates in reactions with electrophiles (e.g., alkyl halides) .

  • Ring-Opening Reactions : Under alkaline conditions, the ring opens to form thiol-containing intermediates .

Furan Methylidene Group

  • Electrophilic Aromatic Substitution : The furan ring undergoes nitration or halogenation at the α-position.

  • Michael Addition : The exocyclic double bond reacts with nucleophiles (e.g., amines).

Acetamide Side Chain

  • Hydrolysis : The amide bond hydrolyzes under acidic or basic conditions to yield carboxylic acid and amine derivatives .

  • Oxidation : The hydroxyl group on the phenyl ring oxidizes to a ketone in the presence of strong oxidizing agents .

Reaction Mechanisms

Reaction TypeMechanismKey Intermediates
Knoevenagel CondensationBase-catalyzed aldol condensation followed by dehydrationEnolate intermediate
Amide CouplingActivation of carboxylic acid via HATU, followed by nucleophilic attackO-Acyl isourea
Thiazolidinone Ring OpeningBase-induced cleavage of the C–S bond Thiolate anion

Comparative Reactivity

The substituents significantly influence reactivity:

SubstituentReactivity ProfileExample Reaction
Furan MethylideneEnhances electrophilic substitution due to electron-rich furan ringNitration at α-position
4-Hydroxyphenyl GroupIncreases susceptibility to oxidation and hydrogen bonding Oxidation to quinone
N-MethylacetamideStabilizes the molecule against hydrolysis compared to unsubstituted amides Slow hydrolysis under acidic conditions

Industrial-Scale Considerations

  • Catalytic Optimization : Transition metal catalysts (e.g., Pd/C) improve yield in hydrogenation steps.

  • Green Chemistry : Solvent-free Knoevenagel condensation reduces waste.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Studies have demonstrated that compounds containing the thiazolidinone moiety exhibit significant antimicrobial properties. Research indicates that derivatives similar to this compound possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .
  • Anticancer Properties :
    • The structure of this compound suggests potential anticancer properties. Thiazolidinones have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies show that this compound may affect cancer cell lines positively, indicating a pathway for further investigation in cancer therapeutics .
  • Anti-inflammatory Effects :
    • Thiazolidinones are also noted for their anti-inflammatory activities. Research has indicated that this class of compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation .

Pharmacological Insights

  • Mechanism of Action :
    • The proposed mechanisms through which this compound exerts its effects include the inhibition of specific enzymes involved in inflammatory processes and the modulation of signaling pathways related to cell proliferation and apoptosis .
  • Bioavailability and Toxicity :
    • Investigations into the pharmacokinetics of thiazolidinone derivatives suggest favorable absorption and distribution characteristics. However, further studies are necessary to evaluate the toxicity profiles and long-term effects of this compound in vivo .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study published in 2023 evaluated the antimicrobial activity of several thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones, suggesting its potential utility as an antimicrobial agent .
  • Case Study on Anticancer Activity :
    • In vitro studies conducted on various cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. This finding highlights its potential as a lead compound for developing new anticancer drugs .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory markers

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of key metabolic processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Features

The compound belongs to a class of 5-arylidene-2,4-thiazolidinediones (TZDs). Below is a comparison with structurally analogous compounds from the evidence:

Compound Core Structure 5-Position Substituent Acetamide Side Chain Molecular Formula Key References
Target Compound Thiazolidinone (2,4-dioxo) 2-Furylmethylene N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methyl C₁₉H₁₈N₂O₆S
2-[5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide (CAS 443959-41-9) Thiazolidinone (2,4-dioxo) 3-Allyl-4-hydroxy-5-methoxybenzylidene N-(4-methylphenyl) C₂₃H₂₂N₂O₅S
N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide (CAS 303026-05-3) Thiazolidinone (4-oxo, 2-thioxo) 4-Methoxybenzylidene N-(2-hydroxyphenyl) C₂₀H₁₇N₂O₄S₂
2-[(5Z)-5-(4-Ethylbenzylidene)-2,4-dioxothiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide (CAS 637326-71-7) Thiazolidinone (2,4-dioxo) 4-Ethylbenzylidene N-(4-sulfamoylphenyl) C₂₁H₂₀N₃O₅S₂

Key Structural Differences :

  • 5-Position Substituent: The target compound’s 2-furylmethylene group distinguishes it from derivatives with benzylidene (e.g., methoxy- or ethyl-substituted aryl) groups.
  • Acetamide Side Chain : Unlike simpler arylacetamide derivatives (e.g., 4-methylphenyl or 4-sulfamoylphenyl), the target compound’s side chain contains a hydroxy-phenethyl group, which could enhance hydrogen-bonding interactions with biological targets .

Biological Activity

The compound 2-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H18N2O6S
  • Molecular Weight : 402.4 g/mol
  • IUPAC Name : 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities, particularly in the context of anticancer effects. Below are key findings from various research articles:

Anticancer Activity

  • Inhibition of Tumor Cell Proliferation : The compound has demonstrated potent antiproliferative effects against several human cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). IC50 values ranged from 7.0 to 20.3 µM, indicating its effectiveness in inhibiting cell growth .
  • Mechanism of Action : The proposed mechanism involves the inhibition of tumor angiogenesis and cell proliferation through the modulation of key signaling pathways. The thiazolidine ring structure is believed to interact with specific molecular targets within cancer cells .
  • COX Inhibition : The compound has also been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and cancer progression. Molecular docking studies suggest that it selectively inhibits COX-2, which is often overexpressed in tumors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • The thiazolidine ring contributes to its interaction with various enzymes.
  • The presence of the furan moiety enhances binding affinity through π-π interactions.
  • Hydroxyl groups on the phenyl ring improve solubility and bioavailability .

Research Findings and Case Studies

Several studies have explored the synthesis and biological evaluation of derivatives related to this compound:

StudyFindings
Kulabas et al. (2024)Investigated the anti-cancer effects of thiazolidinone derivatives; highlighted selective COX-2 inhibition as a mechanism for anti-cancer activity .
Abdellatif et al. (2015)Reported on thiazolidinone compounds showing promising anticancer properties; suggested further exploration into structure modifications for enhanced efficacy .
Geronikaki et al. (2008)Focused on the synthesis of various thiazolidinone derivatives and their biological evaluations; noted significant antiproliferative activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction progress be monitored?

  • Methodology: A two-step synthesis is typical. First, the thiazolidinedione core is functionalized via Knoevenagel condensation with a furylaldehyde derivative. Second, the acetamide side chain is introduced via nucleophilic substitution or coupling reactions. Example conditions: Stir equimolar amounts of 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione and chloroacetylated intermediates in DMF with K₂CO₃ at room temperature. Monitor via TLC (silica gel, ethyl acetate/hexane) .
  • Key Data: Yields for analogous compounds range from 60–75% under optimized conditions. Purity is confirmed via melting point analysis and HPLC (C18 column, methanol/water mobile phase) .

Q. How is structural characterization performed for this compound?

  • Methodology: Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR: Identify protons on the furylmethylene (δ 6.5–7.2 ppm) and thiazolidinedione carbonyl groups (δ 170–175 ppm) .
  • IR Spectroscopy: Confirm C=O stretches (1650–1750 cm⁻¹) and phenolic -OH (broad ~3300 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodology: Prioritize assays based on structural analogs. For example:

  • Antidiabetic activity: α-Glucosidase inhibition assays (IC₅₀ determination using acarbose as control) .
  • Antioxidant potential: DPPH radical scavenging (EC₅₀ compared to ascorbic acid) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be improved for the thiazolidinedione core under varying solvent systems?

  • Methodology: Screen polar aprotic solvents (DMF, DMSO, acetonitrile) with K₂CO₃ or DBU as bases. Optimize reaction time and temperature (e.g., 50°C vs. room temperature). For example, DMF increases reaction rates but may require post-synthesis dialysis to remove residual solvent .
  • Data Analysis: Compare yields via ANOVA; use HPLC to assess purity trade-offs.

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Case Study: If Compound A shows high α-glucosidase inhibition in one study but low activity in another:

  • Variables to check: Assay pH (optimal: 6.8–7.4), substrate concentration (e.g., 2–5 mM pNPG), and purity of test compound (≥95% by HPLC) .
  • Advanced Techniques: Molecular docking to validate binding affinity to α-glucosidase (PDB ID: 2ZEJ) .

Q. How to design in vivo toxicity studies for this compound?

  • Protocol: Use Wistar albino mice (n=6/group) with OECD guidelines:

  • Acute toxicity: Single oral dose (300–2000 mg/kg), monitor mortality over 14 days.
  • Subacute toxicity: Daily dosing (28 days) with hematological/biochemical profiling (ALT, creatinine) .
    • Statistical Analysis: Apply Student’s t-test for significance (p<0.05).

Q. What computational methods predict metabolic stability and drug-likeness?

  • Tools:

  • SwissADME: Evaluate Lipinski’s rules (MW <500, LogP <5) and cytochrome P450 interactions.
  • AutoDock Vina: Simulate binding to PPAR-γ (target for antidiabetic activity) .
    • Key Metrics: Predicted solubility (LogS), topological polar surface area (TPSA <140 Ų) .

Methodological Challenges & Solutions

Handling hygroscopic intermediates during synthesis:

  • Solution: Use anhydrous DMF stored over molecular sieves. Conduct reactions under N₂ atmosphere to prevent hydrolysis of the thiazolidinedione ring .

Interpreting ambiguous NMR signals in the acetamide side chain:

  • Solution: Apply 2D NMR (COSY, HSQC) to resolve overlapping peaks. For N-methyl groups, DEPT-135 confirms CH₃ signals .

Addressing low bioavailability in preclinical models:

  • Approach: Formulate as nanoparticles (PLGA encapsulation) or co-administer with permeability enhancers (e.g., sodium taurocholate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.